molecular formula C16H12BrNO B8147026 7-(Benzyloxy)-8-bromoquinoline

7-(Benzyloxy)-8-bromoquinoline

Cat. No.: B8147026
M. Wt: 314.18 g/mol
InChI Key: GTXZLDCWCDLDLE-UHFFFAOYSA-N
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Description

Significance of Quinolines in Contemporary Chemical Research

The quinoline (B57606) motif is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of activities. researchgate.netnih.gov Its derivatives have been successfully commercialized as antimalarial (e.g., chloroquine), antibacterial (e.g., ciprofloxacin), and anticancer (e.g., topotecan) agents. researchgate.net The therapeutic potential of quinolines extends to antiviral, antifungal, anti-inflammatory, and neuroprotective applications. nih.govsemanticscholar.orgacs.org Beyond medicine, quinoline-based compounds are integral to materials science, finding use as ligands in organometallic catalysis, fluorescent dyes, and specialized pigments. researchgate.net The sustained interest in this scaffold drives the continuous development of novel and efficient synthetic methodologies for its construction and functionalization. acs.orgkfupm.edu.saglycomindsynth.com

Overview of Halogenated Quinolines as Synthetic Precursors

Halogenated quinolines are highly valuable intermediates in organic synthesis, serving as versatile precursors for the introduction of a wide range of functional groups. The carbon-halogen bond provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, are routinely employed to form new carbon-carbon and carbon-nitrogen bonds at the halogenated position. researchgate.netnih.govwikipedia.orglibretexts.org This strategic functionalization is crucial for developing libraries of quinoline derivatives for drug discovery and materials science applications. The regioselective introduction of halogens onto the quinoline core allows for precise control over the final structure of the target molecule.

Strategic Role of the Benzyloxy Protecting Group in Heterocyclic Chemistry

In the multi-step synthesis of complex molecules, protecting groups are essential tools for temporarily masking reactive functional groups to prevent unwanted side reactions. The benzyloxy group (BnO-), derived from benzyl (B1604629) alcohol, is a widely used protecting group for hydroxyl functionalities, including those on heterocyclic rings. It is typically installed via a Williamson ether synthesis, reacting the hydroxyl group with a benzyl halide in the presence of a base. The benzyl group is favored for its stability under a wide range of reaction conditions, including acidic and basic media. nih.gov Crucially, it can be selectively removed under relatively mild reductive conditions, most commonly through catalytic hydrogenation (e.g., using palladium on carbon), which cleaves the benzyl ether to regenerate the hydroxyl group and produce toluene (B28343) as a byproduct. keyorganics.net This strategic use of the benzyloxy group allows for the manipulation of other parts of the molecule without affecting the protected hydroxyl group.

Contextualization of 7-(Benzyloxy)-8-bromoquinoline within Specialized Quinoline Derivatives

This compound is a specialized derivative that combines the key features of a halogenated quinoline and a protected hydroxyl group. Its chemical structure makes it a valuable building block in organic synthesis. The bromo substituent at the 8-position serves as a key site for further functionalization, particularly through palladium-catalyzed cross-coupling reactions. The benzyloxy group at the 7-position not only influences the electronic properties of the quinoline ring but also acts as a protected form of a 7-hydroxyquinoline (B1418103). This protecting group can be removed at a later synthetic stage to unmask the hydroxyl group, which can then be used for further reactions or may be a key feature of the final target molecule.

The synthesis of a closely related compound, methyl 8-(benzyloxy)-7-bromo-2-(2′-pyridyl)quinoline-6′-carboxylate, has been reported, highlighting the utility of the 7-bromo-8-benzyloxyquinoline scaffold in the construction of more complex molecules. arkpharmtech.com In this synthesis, the benzyloxy group serves to protect the hydroxyl functionality during a Friedländer condensation. arkpharmtech.com Subsequently, the benzyloxy group can be removed using trifluoroacetic acid to yield the corresponding 8-hydroxyquinoline (B1678124) derivative. arkpharmtech.com The commercial availability of this compound from various chemical suppliers further underscores its role as a readily accessible starting material for research and development. researchgate.net

Below is a table summarizing the key properties of this compound and a related compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound1647113-44-7C16H12BrNO314.18Bromo group at C-8 for cross-coupling; Benzyloxy protecting group at C-7.
8-(Benzyloxy)-5-bromoquinoline202259-06-1C16H12BrNO314.18Isomeric bromo- and benzyloxy-substituted quinoline; used in Hartwig-Buchwald amination. researchgate.net

The strategic placement of the bromo and benzyloxy groups on the quinoline core of this compound offers a dual advantage for synthetic chemists, enabling both the elaboration of the quinoline scaffold and the late-stage introduction of a hydroxyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-7-phenylmethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO/c17-15-14(19-11-12-5-2-1-3-6-12)9-8-13-7-4-10-18-16(13)15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXZLDCWCDLDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=C(C=CC=N3)C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Chemical Transformations and Reactivity of 7 Benzyloxy 8 Bromoquinoline

Palladium-Catalyzed Cross-Coupling Reactions at the C-8 Bromine Site

The electron-deficient nature of the quinoline (B57606) ring system, combined with the carbon-bromine bond, makes the C-8 position of 7-(benzyloxy)-8-bromoquinoline an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for building molecular complexity.

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl and vinyl substituents at the C-8 position. The reaction is typically catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst. The choice of ligand, base, and solvent system is crucial for achieving high yields. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.org

The general reaction involves the coupling of this compound with an arylboronic acid or ester. A variety of palladium sources, such as Pd(OAc)₂ and Pd(PPh₃)₄, can be used. The selection of a suitable base, like K₂CO₃ or Cs₂CO₃, is critical for the transmetalation step. harvard.eduresearchgate.netnih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides This table presents generalized conditions applicable to aryl bromides like this compound based on common literature procedures.

ParameterConditions
Palladium Source Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄
Ligand SPhos, JohnPhos, PPh₃
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Boron Reagent Arylboronic acid, Arylboronic ester
Solvent Dioxane/H₂O, DMF, Toluene (B28343)
Temperature 80-140 °C (often under microwave conditions for faster reaction times) nih.gov

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl structures. This reaction is co-catalyzed by palladium and copper(I) salts. wikipedia.org The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate. wikipedia.orgresearchgate.net This transformation can be applied to this compound to install an alkynyl moiety at the C-8 position, a valuable functional group for further derivatization. Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, though they may require different reaction conditions. rsc.orgorganic-chemistry.org

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides This table presents generalized conditions applicable to aryl bromides like this compound based on common literature procedures.

ParameterConditions
Palladium Source PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd(PhCN)₂Cl₂
Copper Source CuI (co-catalyst)
Ligand PPh₃, P(t-Bu)₃
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)
Solvent THF, DMF, Toluene
Temperature Room Temperature to 100 °C

Buchwald–Hartwig Amination (C–N Cross-Coupling)

The Buchwald–Hartwig amination is a cornerstone of modern organic synthesis, allowing for the formation of carbon-nitrogen bonds between aryl halides and a vast array of amines. wikipedia.org This reaction has been successfully applied to quinoline systems, including close analogues of this compound. For instance, the coupling of 5-bromo-8-benzyloxyquinoline with various secondary anilines has been reported, demonstrating the feasibility of this transformation on a similar scaffold. ias.ac.in The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base to facilitate the deprotonation of the amine. chemeurope.comlibretexts.org

Research on the amination of 5-bromo-8-benzyloxyquinoline highlights the importance of optimizing the catalyst/ligand system. Sterically demanding, electron-rich phosphine ligands such as (2-biphenyl)di-tert-butylphosphine (Johnphos) have proven effective. ias.ac.in

Table 3: Buchwald-Hartwig Amination of 5-Bromo-8-benzyloxyquinoline with N-methyl-3-methoxyaniline Data adapted from a study on a closely related isomer, demonstrating the applicability of the method. ias.ac.in

ParameterConditions
Substrate 5-Bromo-8-benzyloxyquinoline
Amine N-methyl-3-methoxyaniline
Palladium Source Pd(OAc)₂
Ligand Johnphos (L1)
Base NaOtBu
Solvent Toluene
Temperature 140-150 °C
Yield 87%

Direct Heteroarylation via C–H Bond Activation

Direct (hetero)arylation is an increasingly important strategy that forms C-C bonds by coupling an aryl halide with the C-H bond of another (hetero)aromatic ring, avoiding the need for pre-functionalized organometallic reagents. nih.gov This approach offers a more atom- and step-economical route to bi(hetero)aryl compounds. The C-8 bromine of this compound can serve as the electrophilic partner, reacting with a C-H bond of a heterocycle like thiophene, furan, or thiazole. These reactions are catalyzed by palladium, often requiring a phosphine ligand and a base or an acid additive to facilitate the C-H activation step. nih.gov While specific examples on this compound are not prevalent, studies on the C8-H direct arylation of related quinoline derivatives suggest the feasibility of such transformations. nih.gov

Mechanistic Investigations of Palladium Catalysis with 8-Bromoquinolines

The mechanism of palladium-catalyzed cross-coupling reactions is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (or related steps like C-H activation or amine coordination/deprotonation), and reductive elimination. researchgate.netwikipedia.orgnih.govyoutube.com

Oxidative Addition : The cycle begins with the oxidative addition of the 8-bromoquinoline (B100496) to a coordinatively unsaturated palladium(0) complex. csbsju.edunih.gov This is often the rate-determining step. chemrxiv.org The Pd(0) inserts into the C-Br bond, forming a square planar palladium(II) intermediate. The electron richness and steric bulk of the ancillary ligands on the palladium center significantly influence the rate of this step. nih.govnih.gov For 8-bromoquinolines, the nitrogen atom can potentially coordinate to the palladium center, influencing the geometry and reactivity of the resulting complex.

Transmetalation / Nucleophile Engagement : In the Suzuki reaction, a base activates the organoboron reagent to form a boronate complex, which then transfers its organic group to the palladium(II) center (transmetalation), displacing the bromide. harvard.edu In the Buchwald-Hartwig amination, the amine coordinates to the palladium(II) complex, and a base then deprotonates the coordinated amine to form a palladium-amido complex. wikipedia.orglibretexts.org In direct heteroarylation, this stage involves the C-H activation of the coupling partner.

Reductive Elimination : This is the final, product-forming step. umb.eduacs.org The two organic groups (the quinoline and the newly introduced substituent) coupled on the palladium(II) center are eliminated to form the new C-C or C-N bond. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org This process typically requires the two groups to be cis to one another on the palladium center. umb.edu The electronic properties of the ligands and the coupling partners affect the rate of reductive elimination. acs.org

Transformations Involving the Benzyloxy Group

The benzyloxy group at the C-7 position primarily serves as a protecting group for the 7-hydroxyl functionality. Its removal is a key transformation that unmasks the phenol, which can be a site for further functionalization or is a desired functionality in the final target molecule.

The most common method for cleaving a benzyl (B1604629) ether is through catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas effectively removes the benzyl group to yield 8-bromo-7-hydroxyquinoline. Alternatively, strong Lewis acids like boron tribromide (BBr₃) can be used for debenzylation, a method that is particularly useful when other functional groups in the molecule are sensitive to hydrogenation conditions. researchgate.net

Selective Deprotection Methods for Benzyl Ethers

Catalytic hydrogenation is a widely employed and efficient method for cleaving benzyl ethers. organic-chemistry.org The reaction is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). jk-sci.com An important variation is catalytic transfer hydrogenation, which avoids the need for pressurized hydrogen gas by using a hydrogen donor molecule in solution. organic-chemistry.org Common hydrogen donors include formic acid, ammonium (B1175870) formate, or cyclohexene. organic-chemistry.orgjk-sci.comrsc.org This technique is valued for its mild conditions and high efficiency. organic-chemistry.org For substrates with other reducible functional groups, careful selection of the catalyst and hydrogen source can achieve chemoselectivity. organic-chemistry.org

Alternatively, benzyl ethers can be cleaved under non-reductive conditions using strong acids or Lewis acids. A combination of a Lewis acid like boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) offers a mild and selective method for debenzylation, tolerating a wide array of other functional groups such as silyl (B83357) ethers and esters. organic-chemistry.org Oxidative methods can also be employed, though they are less common for simple benzyl ethers. organic-chemistry.org

Table 1: Comparison of Selective Deprotection Methods for Benzyl Ethers
MethodKey ReagentsTypical ConditionsAdvantagesConsiderations
Catalytic HydrogenolysisH₂, Pd/CEtOH, MeOH, or THF solvent; room temperatureClean reaction, high yield, common procedure. jk-sci.comMay reduce other functional groups (e.g., nitro, alkenes). Requires H₂ gas handling.
Catalytic Transfer HydrogenationPd/C, Ammonium Formate or CyclohexeneMeOH or EtOH solvent; refluxAvoids pressurized H₂ gas, generally fast and efficient. organic-chemistry.orgrsc.orgHydrogen donor may have own reactivity. Catalyst amount can be high. organic-chemistry.org
Lewis Acid CleavageBCl₃·SMe₂Dichloromethane solvent; low temperature (e.g., 0°C)Highly selective, tolerates hydrogenation-sensitive groups. organic-chemistry.orgStoichiometric reagent required, careful handling of corrosive Lewis acid.
Oxidative DeprotectionDDQ or PIFA/Nitroxyl radicalAprotic solvent (e.g., CH₂Cl₂)Useful for p-methoxybenzyl (PMB) ethers, can be applied to benzyl ethers. organic-chemistry.orgLess common for unsubstituted benzyl ethers, potential for over-oxidation. organic-chemistry.org

Functionalization at the Benzylic Position (e.g., oxidation, bromination)

The benzylic carbon of the 7-benzyloxy group—the CH₂ unit situated between the phenyl ring and the ether oxygen—is a site of enhanced reactivity. This is due to the ability of the adjacent phenyl ring to stabilize radical or ionic intermediates through resonance. libretexts.org This unique reactivity allows for selective functionalization at this position without altering the quinoline core or the C-Br bond.

Benzylic Bromination: A primary method for functionalizing the benzylic position is free-radical bromination. khanacademy.org This reaction, often called the Wohl-Ziegler reaction, typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, which can be light (hν) or a chemical initiator like AIBN. masterorganicchemistry.commanac-inc.co.jp The reaction proceeds via a resonance-stabilized benzylic radical intermediate, leading to the selective replacement of a benzylic hydrogen with a bromine atom. libretexts.orgchemistrysteps.com This transformation would convert this compound into 7-(α-bromobenzyloxy)-8-bromoquinoline, a versatile intermediate for subsequent nucleophilic substitution reactions at the newly functionalized benzylic carbon. masterorganicchemistry.com

Benzylic Oxidation: The benzylic position can also be oxidized to a carbonyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can achieve this transformation. masterorganicchemistry.comchemistrysteps.com In the case of this compound, benzylic oxidation would yield 7-(benzoyl)-8-bromoquinoline, converting the benzyl ether into a benzoyl ester. This functional group change significantly alters the electronic and chemical properties of the molecule, opening new avenues for synthetic modifications. chemistrysteps.com

Table 2: Key Reactions at the Benzylic Position
TransformationReagentsProduct TypeMechanismSignificance
Benzylic BrominationNBS, radical initiator (light or AIBN)Benzylic BromideFree Radical Chain Reaction chemistrysteps.comIntroduces a good leaving group for SN2 reactions. masterorganicchemistry.com
Benzylic OxidationKMnO₄ or H₂CrO₄Benzoyl EsterOxidationConverts ether to ester, altering chemical properties. chemistrysteps.com

Reactions at Other Reactive Centers of the Quinoline Core

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system can undergo electrophilic aromatic substitution (EAS), although it is generally less reactive than benzene (B151609) due to the electron-withdrawing effect of the heterocyclic nitrogen atom. pharmaguideline.com Substitutions preferentially occur on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. youtube.com In unsubstituted quinoline, electrophilic attack favors positions 5 and 8. pharmaguideline.com

For this compound, the outcome of an EAS reaction is governed by the combined directing effects of the existing substituents. The benzyloxy group at C7 is a strongly activating, ortho, para-directing group. The bromine at C8 is a deactivating, ortho, para-director. The quinoline nitrogen deactivates the entire ring system, particularly the heterocyclic ring. The powerful activating effect of the C7-oxygen will dominate, directing incoming electrophiles to the positions ortho and para to it. The para position (C5) is open, and one ortho position (C6) is also available. Therefore, electrophilic substitution is most likely to occur at the C5 position, and possibly at the C6 position, depending on the steric hindrance and the specific electrophile used.

Reinvestigations of the bromination of 8-substituted quinolines have shown that the nature of the substituent at the 8-position significantly influences the reaction's outcome. For instance, 8-hydroxyquinoline (B1678124) readily undergoes bromination to yield 5,7-dibromo derivatives, while 8-methoxyquinoline (B1362559) yields the 5-bromo product exclusively. acgpubs.orgresearchgate.net

Table 3: Predicted Electrophilic Aromatic Substitution Reactions
ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄7-(Benzyloxy)-8-bromo-5-nitroquinoline
BrominationBr₂, FeBr₃7-(Benzyloxy)-5,8-dibromoquinoline
Friedel-Crafts AcylationRCOCl, AlCl₃5-Acyl-7-(benzyloxy)-8-bromoquinoline

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides, particularly those on electron-deficient aromatic rings. wikipedia.orgchemistrysteps.com The bromine atom at the C8 position of this compound can act as a leaving group, allowing for its replacement by a variety of nucleophiles. chemimpex.com The reactivity in SₙAr is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. chemistrysteps.com The quinoline nitrogen acts as an internal electron-withdrawing group, facilitating nucleophilic attack, especially at the alpha (C2, C4) and gamma (C6, C8) positions relative to it.

Modern transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for functionalizing the C8 position. The Buchwald-Hartwig amination, for example, uses a palladium catalyst with specialized phosphine ligands to couple aryl halides with amines. ias.ac.in This method has been successfully applied to bromoquinoline substrates to form C-N bonds under milder conditions than traditional SₙAr. ias.ac.in Similarly, other coupling reactions like the Suzuki (for C-C bonds with boronic acids), Heck (for C-C bonds with alkenes), and Sonogashira (for C-C bonds with terminal alkynes) reactions could be employed to introduce a wide range of substituents at the C8 position.

Table 4: Potential Nucleophilic Substitution Reactions at C8
Reaction TypeNucleophile/ReagentProductMethodology
AminationR₂NH8-(Dialkylamino)-7-(benzyloxy)quinolineBuchwald-Hartwig Cross-Coupling ias.ac.in
AlkoxylationNaOR8-Alkoxy-7-(benzyloxy)quinolineSNAr or Copper-catalyzed
CyanationCuCN7-(Benzyloxy)quinoline-8-carbonitrileRosenmund–von Braun reaction
Carbon-Carbon CouplingR-B(OH)₂7-(Benzyloxy)-8-arylquinolineSuzuki Coupling

Ring-Opening and Rearrangement Reactions of Quinoline Derivatives

Under forcing conditions, the quinoline ring itself can undergo cleavage or rearrangement. These reactions are typically less common and require significant energy input or highly reactive reagents. Oxidation of the quinoline ring with strong oxidizing agents like alkaline potassium permanganate can lead to the cleavage of the carbocyclic ring, yielding a pyridine-2,3-dicarboxylic acid derivative. pharmaguideline.comyoutube.com

Reductive ring-opening is also possible. For example, treatment with low-valent titanium reagents has been shown to induce room-temperature ring-opening of the quinoline N-heterocycle through cleavage of C-N and C-H bonds. acs.org Rearrangement reactions within the quinoline series have also been documented, such as the transformation of N-acylated-1,2-dihydroquinolines into tertiary carbinols in the presence of organolithium compounds. rsc.org While these reactions demonstrate the ultimate reactivity of the quinoline core, their application to a highly substituted substrate like this compound would need to be carefully considered due to the potential for multiple competing reaction pathways.

Table of Mentioned Compounds

Table 5: List of Chemical Compounds
Compound Name
This compound
7-Hydroxyquinoline (B1418103)
Palladium on carbon (Pd/C)
Formic acid
Ammonium formate
Cyclohexene
Boron trichloride–dimethyl sulfide complex (BCl₃·SMe₂)
Silyl ethers
N-bromosuccinimide (NBS)
7-(α-Bromobenzyloxy)-8-bromoquinoline
Potassium permanganate (KMnO₄)
Chromic acid
7-(Benzoyl)-8-bromoquinoline
Benzene
8-Hydroxyquinoline
5,7-Dibromo-8-hydroxyquinoline
8-Methoxyquinoline
5-Bromo-8-methoxyquinoline (B186703)
7-(Benzyloxy)-8-bromo-5-nitroquinoline
7-(Benzyloxy)-5,8-dibromoquinoline
5-Acyl-7-(benzyloxy)-8-bromoquinoline
Meisenheimer complex
Phosphine
Boronic acids
Alkenes
Terminal alkynes
Pyridine-2,3-dicarboxylic acid

Computational Chemistry Approaches to Quinoline Reactivity and Molecular Architecture

Density Functional Theory (DFT) Studies on Quinoline (B57606) Systems

DFT calculations serve as a foundational method for exploring the electronic characteristics of molecules. For quinoline systems, these studies provide valuable insights into their behavior in chemical reactions. However, no specific DFT studies for 7-(Benzyloxy)-8-bromoquinoline were identified. The following subsections describe the types of analyses that would typically be performed.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap generally implies greater stability and lower reactivity. For many organic molecules, the distribution of these orbitals helps to understand their electron-donating (HOMO) and electron-accepting (LUMO) capabilities. Without specific studies on this compound, its HOMO-LUMO gap and orbital distributions remain uncharacterized in the literature searched.

Prediction of Electrophilic and Nucleophilic Attack Sites

Computational methods can predict the most likely sites for chemical reactions. By calculating the electron density distribution across a molecule, often visualized through a Molecular Electrostatic Potential (MEP) map, regions susceptible to electrophilic (electron-seeking) or nucleophilic (nucleus-seeking) attack can be identified. For instance, areas with high electron density (negative potential) are prone to electrophilic attack, while electron-deficient regions (positive potential) are susceptible to nucleophilic attack. Specific predictions for this compound are not available.

Evaluation of Molecular Electronic Properties

Beyond frontier orbitals, DFT can be used to calculate a range of global reactivity descriptors that quantify a molecule's electronic properties. These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Quantitative values for these properties for this compound have not been reported in the searched scientific literature.

Tautomerism and Conformational Analysis

Many molecules can exist in different structural forms, or isomers. Tautomers are isomers that readily interconvert, typically through the migration of a proton. Conformational analysis, meanwhile, involves studying the different spatial arrangements of atoms (conformations) that can be achieved through rotation around single bonds. The benzyloxy group in this compound introduces conformational flexibility. Computational analysis can determine the relative energies and stability of different conformers and potential tautomers. However, specific studies detailing the tautomeric possibilities or the preferred low-energy conformations of this compound are absent from the available literature. beilstein-journals.orgnih.govnih.govnih.gov

Mechanistic Insights Derived from Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions.

Elucidation of Reaction Pathways and Transition State Analysis

By modeling the interaction of reactants, chemists can map the potential energy surface of a reaction. This allows for the identification of intermediates and, crucially, the high-energy transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction. Such detailed mechanistic studies provide a deeper understanding of how a molecule like this compound might be synthesized or how it might react with other chemical species. Unfortunately, no published studies detailing reaction pathways or transition state analyses involving this compound were found. beilstein-journals.org

Impact of Substituents on Quinoline Reactivity

The reactivity of the quinoline ring system is significantly influenced by the nature and position of its substituents. Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these effects by examining how substituents alter the electron density distribution and molecular orbital energies of the quinoline core. The introduction of substituents can either activate or deactivate the ring towards certain reactions, and direct the regioselectivity of chemical transformations.

In the case of this compound, the two substituents have opposing electronic effects. The benzyloxy group at the C7 position is generally considered an electron-donating group (EDG) due to the resonance effect of the oxygen atom's lone pairs. This donation of electron density tends to activate the benzene (B151609) portion of the quinoline ring towards electrophilic substitution. Conversely, the bromo group at the C8 position is an electron-withdrawing group (EWG) due to its high electronegativity, which deactivates the ring.

Computational analyses can quantify these effects through the calculation of various molecular properties. For instance, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. A higher HOMO energy is associated with a greater propensity to donate electrons, indicating increased reactivity towards electrophiles. Conversely, a lower LUMO energy suggests a greater ability to accept electrons, implying enhanced reactivity towards nucleophiles.

Table 1: Calculated Global Reactivity Descriptors for Substituted Quinolines Note: The data in this table is illustrative and based on general principles of substituent effects on quinoline derivatives. Actual values would require specific DFT calculations for each molecule.

CompoundHOMO (eV)LUMO (eV)Hardness (η)Electrophilicity (ω)
Quinoline-6.50-1.202.653.68
7-Benzyloxyquinoline-6.25-1.152.553.80
8-Bromoquinoline (B100496)-6.70-1.402.653.83
This compound-6.45-1.352.553.92

Advanced Computational Techniques (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) Analysis)

To gain a deeper understanding of the electronic structure and bonding in molecules like this compound, advanced computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed. These techniques go beyond simple orbital energy considerations to provide a detailed picture of electron density distribution and intermolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a powerful method for analyzing the electron density (ρ(r)) of a molecule. orientjchem.org It allows for the partitioning of the molecular space into atomic basins, providing a quantum mechanical definition of an atom within a molecule. A key aspect of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude and its Laplacian (∇²ρ(r)), reveal the nature of the chemical bond. orientjchem.org

For this compound, QTAIM analysis could be used to characterize the C-Br bond, the C-O bond of the benzyloxy group, and the various C-C and C-N bonds within the quinoline ring. A high value of ρ(r) at a BCP indicates a strong covalent bond, while the sign of the Laplacian can distinguish between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic or van der Waals) interactions (∇²ρ(r) > 0). This analysis can provide quantitative evidence for the electronic influence of the substituents on the adjacent bonds.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. orientjchem.org This method is particularly useful for studying charge transfer interactions and hyperconjugation. orientjchem.org In NBO analysis, the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO is quantified by a second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions.

For this compound, NBO analysis can reveal the hyperconjugative interactions between the lone pairs of the oxygen and bromine atoms and the antibonding orbitals of the quinoline ring system. For example, the interaction between the oxygen lone pair (n) and the π* orbitals of the quinoline ring would provide a quantitative measure of the electron-donating effect of the benzyloxy group. Similarly, the interactions involving the bromine atom's orbitals can shed light on its electron-withdrawing nature. These donor-acceptor interactions are crucial for understanding the molecule's reactivity and stability. orientjchem.org

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions in this compound Note: This table presents hypothetical E(2) values to illustrate the principles of NBO analysis. Actual values would be obtained from specific quantum chemical calculations.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) Oπ(C6-C7)15.2n -> π (Resonance)
LP(1) Oπ(C5a-C8a)8.5n -> π (Resonance)
LP(1) Nπ(C2-C3)20.1n -> π (Resonance)
LP(3) Brσ(C8-C8a)2.5n -> σ (Hyperconjugation)

Strategic Applications of 7 Benzyloxy 8 Bromoquinoline and Its Derivatives in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Architectures

The inherent reactivity of the bromine atom at the C8 position and the latent functionality of the benzyloxy group at the C7 position make 7-(benzyloxy)-8-bromoquinoline a valuable precursor for the synthesis of complex heterocyclic systems. The bromine atom serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the annulation of additional rings onto the quinoline (B57606) core.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are frequently employed to introduce a wide range of substituents at the 8-position. These substituents can then participate in subsequent intramolecular cyclization reactions to construct fused heterocyclic systems. For instance, the introduction of an ortho-functionalized aryl group via a Suzuki coupling can be followed by an intramolecular cyclization to afford polycyclic aromatic compounds. Similarly, the installation of an alkyne through a Sonogashira coupling provides a reactive moiety for cyclization reactions, leading to the formation of novel fused ring systems.

Furthermore, the benzyloxy group at the C7 position can be deprotected to reveal a hydroxyl group. This hydroxyl functionality can then be utilized in various synthetic transformations, such as etherification or esterification, to build more complex structures. The interplay between the reactivity at C8 and the functionality at C7 allows for a modular and highly adaptable approach to the synthesis of diverse and intricate heterocyclic architectures.

Precursors for Ligand Design in Catalysis

The quinoline framework is a privileged scaffold in coordination chemistry, and derivatives of this compound serve as valuable precursors for the synthesis of novel ligands for a variety of catalytic applications. The ability to introduce diverse functionalities at the 8-position via cross-coupling reactions is a key strategy in the design of these ligands.

By reacting this compound with phosphine-containing reagents, such as diphenylphosphine, under palladium catalysis, bidentate P,N-ligands can be synthesized. The nitrogen atom of the quinoline ring and the phosphorus atom of the introduced phosphine (B1218219) moiety can coordinate to a metal center, creating a chelate effect that enhances the stability and catalytic activity of the resulting metal complex. The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the phosphine or the quinoline ring.

Development of Chiral Ligands

The development of chiral ligands is of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. This compound can be utilized as a scaffold for the synthesis of chiral ligands by introducing a chiral moiety at the 8-position or by creating a chiral center during the ligand synthesis.

One approach involves the coupling of this compound with a chiral phosphine or amine. The resulting ligand, possessing a predefined stereocenter, can then be coordinated to a transition metal to form a chiral catalyst. Another strategy involves the use of an achiral precursor that is subsequently resolved into its enantiomers or subjected to an asymmetric transformation to introduce chirality. The rigid quinoline backbone can provide a well-defined chiral environment around the metal center, influencing the stereochemical outcome of the catalyzed reaction.

Coordination Chemistry of Quinoline-Based Ligands

The coordination chemistry of ligands derived from this compound is rich and varied. The quinoline nitrogen atom is a Lewis basic site that readily coordinates to a wide range of transition metals, including palladium, platinum, rhodium, and iridium. The introduction of additional donor atoms at the 8-position, such as phosphorus, nitrogen, or sulfur, allows for the formation of bidentate or even tridentate ligands.

Role in the Synthesis of Scaffolds with Potential in Advanced Material Science

The unique photophysical and electronic properties of the quinoline ring system make it an attractive building block for the synthesis of advanced materials. Derivatives of this compound can be used to construct larger π-conjugated systems with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, multiple this compound units can be linked together to form oligomers and polymers. The benzyloxy group can be deprotected to the corresponding hydroxyquinoline, which is a known fluorescent chromophore and a metal-chelating agent. The resulting materials can exhibit interesting photoluminescent properties, and their emission characteristics can be tuned by modifying the length of the conjugated system and the nature of the substituents.

Furthermore, the introduction of specific functional groups onto the quinoline scaffold can impart sensing capabilities to the resulting materials. For example, the incorporation of a receptor unit that can selectively bind to a particular analyte can lead to a change in the photophysical properties of the material, enabling its use as a fluorescent chemosensor.

Synthetic Utility in Multi-step Organic Transformations (e.g., Cascade Reactions, Domino Processes)

The strategic placement of reactive sites in this compound makes it a promising candidate for application in multi-step organic transformations, such as cascade or domino reactions. These processes, where multiple bond-forming events occur in a single synthetic operation, are highly efficient and atom-economical.

A hypothetical cascade reaction could be initiated by a palladium-catalyzed cross-coupling at the 8-position of this compound with a molecule containing an appropriately positioned reactive group. This initial coupling could be followed by an intramolecular reaction, such as a cyclization or a rearrangement, triggered by the newly formed bond or by the deprotection of the benzyloxy group. For instance, a Sonogashira coupling with a terminal alkyne bearing a nucleophilic group could lead to a subsequent intramolecular cyclization onto the quinoline ring or an adjacent functional group.

While specific examples of cascade or domino reactions commencing directly from this compound are not extensively documented in the reviewed literature, its structural features suggest significant potential for such applications. The development of novel cascade reactions involving this versatile building block would represent a significant advancement in the efficient synthesis of complex heterocyclic molecules. Further research in this area is warranted to explore the full synthetic utility of this compound in multi-step transformations.

Q & A

Q. What are the primary synthetic routes for 7-(Benzyloxy)-8-bromoquinoline, and how do reaction conditions influence yield?

The synthesis typically involves bromination and functionalization of quinoline derivatives. For example:

  • Electrophilic substitution : Bromination of 7-methoxyisoquinoline derivatives using Sandmeyer reactions (diazo intermediates) or direct bromination with N-bromosuccinimide (NBS) .
  • Alkylation : Reaction of brominated intermediates with benzyl halides (e.g., benzyl bromide) under basic conditions (e.g., K₂CO₃ in acetone) to introduce the benzyloxy group. Yields depend on solvent polarity, temperature (60–80°C optimal), and stoichiometric ratios of reagents .

Q. How is this compound characterized analytically?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., benzyloxy group at C7, bromine at C8) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₆H₁₂BrNO, MW 314.18 g/mol) .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions, as demonstrated for structurally similar 4-bromo-8-methoxyquinoline derivatives .

Q. What are the recommended storage conditions for this compound?

Store in airtight containers at room temperature (RT) in a dry, dark environment. Brominated quinolines are sensitive to moisture and light, which can promote decomposition. Use desiccants and inert atmospheres (e.g., argon) for long-term stability .

Advanced Research Questions

Q. How does the positioning of substituents (benzyloxy at C7, bromine at C8) influence biological activity compared to other quinoline derivatives?

Comparative studies highlight:

  • Antimicrobial activity : The benzyloxy group enhances lipophilicity, improving membrane penetration. Bromine at C8 increases electrophilicity, potentially boosting interaction with microbial targets .
  • Structure-activity relationship (SAR) : Analogues like 8-hydroxyquinoline (broad-spectrum antimicrobial) and 7-bromoquinolin-8-ol (moderate anticancer activity) show that substituent position dictates target specificity .

Q. What methodologies optimize Suzuki-Miyaura coupling reactions involving this compound?

Critical parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient cross-coupling with boronic acids .
  • Solvent/base systems : Use DMF or THF with K₂CO₃ to stabilize intermediates. Elevated temperatures (80–100°C) improve reaction rates .
  • Yields : Typically 70–90% under optimized conditions, confirmed by HPLC purity analysis .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT calculations : Model transition states to identify favorable sites for nucleophilic attack (e.g., C8 bromine as a leaving group).
  • Molecular docking : Predict interactions with biological targets (e.g., kinase enzymes) by simulating binding affinities .

Q. What strategies mitigate challenges in purifying this compound after synthesis?

  • Chromatography : Use silica gel columns with gradient elution (hexane:EtOAc 3:1 to 1:1) to separate byproducts.
  • Recrystallization : Ethanol/water mixtures improve purity by exploiting solubility differences .

Data Contradictions and Resolution

Q. Conflicting reports on bromination efficiency: Sandmeyer vs. direct bromination. How to resolve?

  • Sandmeyer reaction : Higher regioselectivity for para-substitution relative to methoxy groups but lower yields (~50%) due to diazo intermediate instability .
  • Direct bromination (NBS) : Higher yields (~75%) but requires careful control of reaction time to avoid over-bromination. Validate via TLC and LC-MS monitoring .

Q. Discrepancies in reported biological activities: How to design assays for validation?

  • Dose-response studies : Test across a concentration range (e.g., 1–100 µM) against reference compounds (e.g., cisplatin for anticancer assays).
  • Controls : Include 8-bromoquinoline (no benzyloxy group) to isolate the contribution of substituents .

Safety and Handling

  • Toxicity : Brominated compounds may exhibit genotoxicity. Use fume hoods, PPE (gloves, goggles), and adhere to waste disposal protocols for halogenated organics .
  • Emergency procedures : For skin contact, rinse with water ≥15 minutes; for inhalation, move to fresh air and seek medical attention .

Structural Analogs and Comparative Data

Compound Substituents Key Biological Activity
This compoundC7: Benzyloxy; C8: BrAntimicrobial, anticancer (in vitro)
8-HydroxyquinolineC8: OHBroad-spectrum antimicrobial
7-Bromoquinolin-8-olC7: Br; C8: OHModerate anticancer activity

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